5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . The pyrazole ring is then introduced through cyclization reactions involving hydrazines and 1,3-diketones . Finally, the carboxylic acid group is added through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative.
Scientific Research Applications
5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism by which 5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, while the pyrazole ring can enhance binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-METHOXY-1,3-BENZOTHIAZOLE: Shares the benzothiazole moiety but lacks the pyrazole ring and carboxylic acid group.
1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: Contains the pyrazole ring and carboxylic acid group but lacks the benzothiazole moiety.
Uniqueness
5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzothiazole and pyrazole moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H12N4O4S |
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Molecular Weight |
332.34 g/mol |
IUPAC Name |
5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O4S/c1-18-11(8(6-15-18)13(20)21)12(19)17-14-16-9-4-3-7(22-2)5-10(9)23-14/h3-6H,1-2H3,(H,20,21)(H,16,17,19) |
InChI Key |
BCVRKKIEQLCZSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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